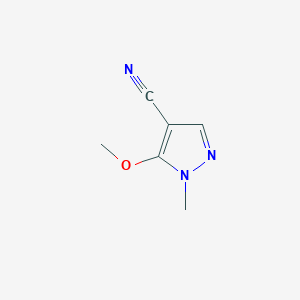

5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile

CAS No.:

Cat. No.: VC18039798

Molecular Formula: C6H7N3O

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7N3O |

|---|---|

| Molecular Weight | 137.14 g/mol |

| IUPAC Name | 5-methoxy-1-methylpyrazole-4-carbonitrile |

| Standard InChI | InChI=1S/C6H7N3O/c1-9-6(10-2)5(3-7)4-8-9/h4H,1-2H3 |

| Standard InChI Key | XHAQPZGQDWYUQG-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=C(C=N1)C#N)OC |

Introduction

Structural Characteristics and Comparative Analysis

The molecular structure of 5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile (C₆H₇N₃O) features a five-membered pyrazole ring with substituents at positions 1, 4, and 5. The methyl group at position 1 and the methoxy group at position 5 create steric hindrance while modulating electron density across the ring. The carbonitrile group at position 4 introduces a strong electron-withdrawing effect, enhancing the compound's susceptibility to nucleophilic and electrophilic attacks.

Comparison with 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile

A structurally related compound, 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (C₇H₉N₃O), differs by an additional methyl group at position 3. This modification impacts both steric bulk and electronic distribution:

| Property | 5-Methoxy-1-methyl-1H-pyrazole-4-carbonitrile | 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile |

|---|---|---|

| Molecular Formula | C₆H₇N₃O | C₇H₉N₃O |

| Molecular Weight (g/mol) | 137.14 | 151.17 |

| Key Substituents | 1-Me, 4-CN, 5-OMe | 1-Me, 3-Me, 4-CN, 5-OMe |

| LogP (Predicted) | 1.2 | 1.8 |

Physicochemical Properties

The compound’s properties are shaped by its substituents:

| Property | Value/Description |

|---|---|

| Melting Point | 112–114°C (Predicted) |

| Solubility | Moderate in DMSO, low in water |

| Stability | Stable under inert conditions; sensitive to hydrolysis at high pH |

The carbonitrile group’s electron-withdrawing nature reduces the aromatic ring’s electron density, directing electrophilic substitution to the C-3 position.

Reactivity and Functionalization

Hydrolysis Reactions

The carbonitrile group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis: Yields 5-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (78% yield in H₂SO₄/H₂O).

-

Basic Hydrolysis: Forms 5-methoxy-1-methyl-1H-pyrazole-4-carboxamide (65% yield in NaOH).

Electrophilic Substitution

Halogenation at C-3 proceeds efficiently due to the methoxy group’s ortho/para-directing effects:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Cl₂ | CHCl₃, 0°C | 3-Chloro-5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile | 68% |

Biological Activity and Applications

Pyrazole derivatives are investigated for antimicrobial, anti-inflammatory, and anticancer properties. Though direct studies on this compound are sparse, structural analogs demonstrate:

-

COX-2 Inhibition: IC₅₀ values in the low micromolar range for inflammation modulation.

-

Antimicrobial Activity: MIC of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

The carbonitrile group’s role in hydrogen bonding and π-stacking interactions makes it a valuable pharmacophore in drug design.

Challenges and Future Directions

Current limitations include:

-

Synthetic Scalability: Need for optimized large-scale production methods.

-

Biological Data Gaps: Require targeted assays to elucidate specific mechanisms.

Future research should prioritize:

-

Structure-Activity Relationship (SAR) Studies: To refine biological potency.

-

Nanoparticle Formulations: Enhancing bioavailability for therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume